3,5-Bis(trifluoromethyl)-N-ethylaniline

Drug Design ADME Properties Lipophilicity Optimization

Medicinal chemists require fluorinated anilines with predictable lipophilicity and metabolic stability. The N-ethyl group in this scaffold reduces basicity (pKa ~3.26) vs. non-alkylated analogs, preventing permanent protonation at physiological pH. Key applications: - Privileged scaffold for insecticide leads (MON-0856 lineage) - CYP450 inhibition probe for DDI studies - logP ~4.23 enables passive BBB permeation Supplied as >98% pure crystalline solid. Available for immediate R&D shipment.

Molecular Formula C10H9F6N
Molecular Weight 257.18 g/mol
CAS No. 49850-16-0
Cat. No. B1333709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)-N-ethylaniline
CAS49850-16-0
Molecular FormulaC10H9F6N
Molecular Weight257.18 g/mol
Structural Identifiers
SMILESCCNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C10H9F6N/c1-2-17-8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5,17H,2H2,1H3
InChIKeyWOIXGFNIYODSEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)-N-ethylaniline: Building Block Overview


3,5-Bis(trifluoromethyl)-N-ethylaniline (CAS 49850-16-0) is a fluorinated aromatic amine, classified as a substituted aniline, defined by its 3,5-bis(trifluoromethyl)phenyl core and an N-ethyl group. Its core physical properties include a molecular weight of 257.18 g/mol and a predicted density of 1.336 g/cm³ . This structure confers a distinct profile of lipophilicity and electronic character that is a fundamental driver for its use as a specialty building block in pharmaceutical and agrochemical research, as well as in the development of functional materials .

Why 3,5-Bis(trifluoromethyl)-N-ethylaniline Cannot Be Substituted


The simple substitution of 3,5-Bis(trifluoromethyl)-N-ethylaniline with other trifluoromethylated anilines, such as the non-alkylated 3,5-bis(trifluoromethyl)aniline or the mono-substituted 3- and 4-(trifluoromethyl)anilines, is not possible due to fundamental differences in physicochemical properties that dictate downstream performance. The specific combination of two strong electron-withdrawing trifluoromethyl groups and an N-ethyl substituent creates a unique balance of lipophilicity, basicity, and steric bulk . This is not a matter of incremental change; as demonstrated by quantitative data, substituting this compound leads to a molecule with a different LogP and pKa, which in turn alters membrane permeability, target binding, and overall bioavailability of any derived drug or agrochemical [1].

3,5-Bis(trifluoromethyl)-N-ethylaniline: Comparative Data


Higher Lipophilicity (LogP)

The N-ethyl substitution on the 3,5-bis(trifluoromethyl)aniline core results in a significantly higher calculated LogP value compared to its primary aniline analog and mono-trifluoromethyl anilines. This increase in lipophilicity directly impacts membrane permeability and distribution characteristics of molecules synthesized from this intermediate [1].

Drug Design ADME Properties Lipophilicity Optimization

Reduced Basicity (pKa)

The strong electron-withdrawing effect of the two trifluoromethyl groups at the 3 and 5 positions dramatically reduces the basicity of the aniline nitrogen. The target compound's predicted pKa is substantially lower than that of unfluorinated aniline and even mono-trifluoromethyl anilines. This altered basicity state changes the molecule's protonation state at physiological pH, a key factor influencing solubility, binding interactions, and off-target activity .

Medicinal Chemistry Physicochemical Property Tuning Reaction Optimization

MON-0856: A Selective Lepidoptera Insecticide

The core 3,5-bis(trifluoromethyl)-N-ethylaniline structure is a validated privileged scaffold for insecticidal activity. The derivative [3,5-di-(α,α,α-trifluoromethyl)-N-ethyl-anilino] methylenemalononitrile (MON-0856) was shown to be selectively toxic to insects. In comparative bioassays, it exhibited high activity against Lepidoptera larvae, but only moderate to low activity against Coleoptera and Diptera, respectively [1]. This selective toxicity profile is a direct result of the physicochemical properties conferred by the 3,5-bis(trifluoromethyl)-N-ethylaniline substructure.

Agrochemical Discovery Insecticide Development Structure-Activity Relationship (SAR)

Cytochrome P450 Inhibition

3,5-Bis(trifluoromethyl)-N-ethylaniline is reported in a vendor datasheet to act as an inhibitor of cytochrome P450 enzymes. The reported mechanism involves binding to the enzyme's active site, resulting in the inhibition of cancer cell growth . While this is a direct claim of biological activity, it lacks comparative data against structural analogs. Therefore, this evidence serves as a strong supporting point for the compound's inherent bioactivity but does not establish quantitative differentiation from other fluorinated anilines.

Cancer Research Drug Metabolism Enzyme Inhibition

3,5-Bis(trifluoromethyl)-N-ethylaniline: Application Scenarios


Designing CNS-Penetrant Drugs

The compound's high calculated LogP (~4.23) and moderate molecular weight are ideal for designing molecules that require passive diffusion across lipid bilayers, such as the blood-brain barrier or intestinal epithelium. Medicinal chemists can use 3,5-Bis(trifluoromethyl)-N-ethylaniline to functionalize a lead scaffold, confidently increasing its lipophilicity in a predictable manner compared to using a less lipophilic analog like 3,5-bis(trifluoromethyl)aniline (LogP ~3.89) [1]. Its reduced basicity (pKa ~3.26) further minimizes the risk of creating a permanently charged species at physiological pH, which would otherwise severely limit permeability .

Developing Selective Lepidoptera Insecticides

The proven insecticidal activity and selectivity of the derivative MON-0856 against Lepidoptera larvae establishes 3,5-Bis(trifluoromethyl)-N-ethylaniline as a privileged scaffold in insecticide discovery. This is not a generic use case; the evidence points to a specific spectrum of activity . An R&D program can therefore use this building block to generate novel compound libraries with a higher probability of identifying new leads active against key agricultural pests like the tobacco budworm, while potentially maintaining safety for beneficial insects like parasitic Hymenoptera .

Investigating CYP450 Drug Metabolism

The reported ability of 3,5-Bis(trifluoromethyl)-N-ethylaniline to bind to and inhibit cytochrome P450 enzymes positions it as a useful tool compound . Researchers investigating drug-drug interactions or the role of specific CYP isoforms in xenobiotic metabolism can use this molecule as a chemical probe. While not a potent, selective clinical candidate, its activity provides a foundation for studying structure-activity relationships around the fluorinated aniline chemotype and its interaction with this critical class of metabolic enzymes.

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